molecular formula C22H16O7 B2620394 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-furoate CAS No. 637750-38-0

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-furoate

Cat. No.: B2620394
CAS No.: 637750-38-0
M. Wt: 392.363
InChI Key: ARKIIDCJFUSGPQ-UHFFFAOYSA-N
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Description

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-furoate is a synthetic chromone derivative of significant interest in pharmacological research, particularly within the fields of neurodegenerative diseases and oncology. Its molecular structure incorporates two key pharmacophores: a 4-oxo-4H-chromen core and a 2-furoate ester linkage. The chromone scaffold is widely recognized in scientific literature for its diverse biological activities, serving as a privileged structure in drug discovery. This compound is primarily investigated as a potential multi-target-directed ligand (MTDL). Research on analogous chromene and furo-chromene derivatives has demonstrated their ability to inhibit key enzymes implicated in Alzheimer's disease pathology, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are responsible for the breakdown of the neurotransmitter acetylcholine . Furthermore, the chromone core is associated with anti-inflammatory effects through the modulation of enzymes like cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), which are involved in chronic inflammation often present in neurological disorders and cancer . The "ethoxyphenoxy" moiety may contribute to enhanced bioavailability and membrane permeability, which is critical for central nervous system (CNS)-targeted agents. In cancer research, chromone derivatives have shown promise as cytotoxic agents. Studies on related compounds have revealed significant activity against human cancer cell lines, including breast adenocarcinoma (MCF-7) and lung carcinoma (A-549), by potentially inducing apoptosis and inhibiting proliferation . The compound's mechanism of action is believed to involve interaction with multiple enzymatic targets, a strategy that is increasingly favored for complex diseases. Its value to researchers lies in its potential to serve as a chemical probe for understanding disease pathways or as a lead compound for the development of novel therapeutic agents. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

637750-38-0

Molecular Formula

C22H16O7

Molecular Weight

392.363

IUPAC Name

[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] furan-2-carboxylate

InChI

InChI=1S/C22H16O7/c1-2-25-16-6-3-4-7-17(16)29-20-13-27-19-12-14(9-10-15(19)21(20)23)28-22(24)18-8-5-11-26-18/h3-13H,2H2,1H3

InChI Key

ARKIIDCJFUSGPQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CO4

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-furoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the 2-Ethoxyphenoxy Group: The 2-ethoxyphenoxy group can be introduced through an etherification reaction, where the chromen-4-one intermediate is reacted with 2-ethoxyphenol in the presence of a base such as potassium carbonate.

    Esterification with 2-Furoic Acid: The final step involves the esterification of the chromen-4-one intermediate with 2-furoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-furoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the ethoxy group.

Scientific Research Applications

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-furoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-furoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, and other biological processes.

Comparison with Similar Compounds

Structural Analogues of Chromene Derivatives

The following table summarizes key structural analogues and their properties:

Compound Name Position 3 Substituent Position 7 Substituent Key Properties/Activities References
3-(2-Ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-furoate 2-Ethoxyphenoxy 2-Furoate ester High lipophilicity; potential metabolic stability Inferred
3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate 4-Methoxyphenoxy 1,3-Benzodioxole-5-carboxylate Antioxidant activity (Binahong plant)
Methyl-2-(furyl-2-yl) 3-methyl-4-oxo-4H-furo[2,3-h]chromene-8-carboxylate Methyl Methyl carboxylate Synthetic derivative; moderate yields
5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one 4-Methoxyphenyl 7-Methoxy, 5-hydroxy Flavonoid; potential anti-inflammatory

Substituent Effects on Physicochemical Properties

  • Ester Stability : The 2-furoate ester may exhibit slower hydrolysis rates compared to simpler esters (e.g., methyl or ethyl furoates in ), enhancing metabolic stability in vivo. Allyl esters (e.g., allyl 2-furoate in ) are more reactive due to the alkenyl group, but this is absent in the target compound.
  • Ethyl 2-furoate has intense "sweet" and "urinous" notes, whereas methyl and allyl esters display "decayed" odors. The bulkier ethoxyphenoxy group in the target compound likely reduces volatility, minimizing odor impact.

Biological Activity

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-furoate is a compound belonging to the class of furochromones, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C18H16O5\text{C}_{18}\text{H}_{16}\text{O}_5

This compound features a chromenone core with an ethoxyphenoxy substituent and a furoate moiety, contributing to its unique biological properties.

1. Antioxidant Activity

Research indicates that furochromones, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that related compounds showed strong free radical-scavenging activities, which are crucial for preventing cellular damage and reducing the risk of chronic diseases .

2. Enzyme Inhibition

Furochromones have been evaluated for their inhibitory effects on various enzymes relevant to neurodegenerative diseases:

  • Cholinesterases (AChE and BChE) : Compounds similar to this compound have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 10.4 μM to 34.2 μM. These activities suggest potential applications in treating Alzheimer's disease .
  • Cyclooxygenase (COX) and Lipoxygenase (LOX) : The compound has also been tested for its ability to inhibit COX-2 and LOX enzymes, which are involved in inflammatory processes. Inhibitory effects were observed with IC50 values indicating moderate activity against these targets .

3. Cytotoxicity

The cytotoxic potential of furochromones has been assessed in various cancer cell lines. For instance, related compounds were evaluated against breast cancer MCF-7 cells, showing significant cytotoxic effects that warrant further investigation into their potential as anticancer agents .

Case Study: Structure Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the furan ring significantly affect biological activity. For instance, the introduction of halogen substituents on the phenyl ring enhanced enzyme inhibition, while electron-donating groups reduced activity . This insight is critical for designing more potent derivatives.

Table: Biological Activity Summary

Activity TypeTarget Enzyme/Cell LineIC50 Value (μM)Reference
AntioxidantFree Radical Scavenging-
AChE InhibitionAChE10.4 - 34.2
BChE InhibitionBChE9.2 - 30.1
COX InhibitionCOX-2Moderate
CytotoxicityMCF-7 CellsSignificant

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